molecular formula C15H13ClN2O3 B2967590 Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 176106-10-8

Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2967590
CAS No.: 176106-10-8
M. Wt: 304.73
InChI Key: IKPRFAJSDYYCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a pyran derivative characterized by a methyl ester group at position 3, a 4-chlorophenyl substituent at position 4, and functional groups (amino, cyano) at positions 5 and 4. The methyl ester’s smaller alkyl group may influence solubility, catalytic requirements, and intermolecular interactions compared to bulkier esters.

Properties

IUPAC Name

methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-8-12(15(19)20-2)13(11(7-17)14(18)21-8)9-3-5-10(16)6-4-9/h3-6,13H,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPRFAJSDYYCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with Ethyl Ester Analogs

The ethyl ester analog, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, serves as the most closely related compound. Key comparisons include:

Functionalization Potential

The ethyl ester undergoes reactions with nucleophiles (e.g., formamide, thiourea) to form pyrano[2,3-d]pyrimidine derivatives in 48–78% yields . The methyl ester’s reactivity is likely similar, but ester group size could alter reaction kinetics or product solubility.

Physical Properties
  • Melting Point : The ethyl analog melts at 170–171°C , while the methyl ester’s melting point is unreported.
  • Spectroscopic Data : The ethyl ester’s ¹H NMR (DMSO-d6) shows characteristic peaks for NH₂ (δ 6.89 ppm) and ester CH₃ (δ 1.01 ppm) . Methyl ester analogs may exhibit upfield shifts for the ester methyl group due to reduced electron-donating effects.

Substituent Variations: Chlorophenyl Position and Ester Groups

4-Chlorophenyl vs. 2-Chlorophenyl
  • Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate () exhibits distinct electronic properties due to the ortho-chloro substituent, which may hinder rotational freedom and alter crystal packing compared to the para-substituted analog. No direct biological data are available for comparison.
Methyl vs. Allyl/Isopropyl Esters
  • Allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate () crystallizes in a monoclinic system with a shallow boat conformation (puckering parameters: Q = 0.2185 Å, θ = 77.49°). Hydrogen bonding (N–H⋯N/O) stabilizes its crystal structure . The allyl group’s bulkiness may reduce solubility compared to the methyl ester.
  • Isopropyl 6-amino-4-(3,5-bis(trifluoromethyl)phenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate () features a highly electron-withdrawing aryl group, which could enhance binding to biomolecules like bovine serum albumin (BSA) .

Comparison with Heterocyclic Derivatives

  • Methyl ester analogs may form similar derivatives but with modified pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate?

  • Answer : A three-component condensation reaction using KF-Al2_2O3_3 as a recyclable heterogeneous catalyst is highly efficient. The reaction involves 4-chlorobenzaldehyde, malononitrile, and methyl acetoacetate under solvent-free conditions, yielding the target compound in ~90% purity. Catalyst recyclability (up to four cycles without significant yield drop) is validated via filtration, washing with ethyl acetate, and reuse .

Q. How can spectroscopic characterization (e.g., NMR, IR) confirm the structure of this compound?

  • Answer : Key spectral markers include:

  • 1^1H NMR : A singlet at δ 2.38 ppm (2-methyl group), a triplet at δ 1.11 ppm (ester methyl), and aromatic resonances at δ 7.14–7.27 ppm (4-chlorophenyl).
  • IR : Peaks at ~2197 cm1^{-1} (C≡N stretch), ~1717 cm1^{-1} (ester C=O), and ~3422 cm1^{-1} (NH2_2) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Answer : Antiproliferative activity can be screened using the U.S. National Cancer Institute protocol (e.g., MTT assay), while antimicrobial activity is tested against Gram-positive/negative bacteria via disk diffusion. Structure-activity relationships (SAR) are derived by modifying the acyl/aryl substituents .

Advanced Research Questions

Q. How can catalyst recyclability in the synthesis be experimentally validated and optimized?

  • Answer : Post-reaction, the KF-Al2_2O3_3 catalyst is filtered, washed with ethyl acetate, dried, and reused. Yield consistency across cycles is monitored via HPLC. Surface analysis (e.g., BET, SEM) post-reuse identifies catalyst degradation mechanisms. A 5% yield drop after four cycles suggests minor deactivation .

Q. What computational tools aid in crystallographic refinement and phase analysis for this compound?

  • Answer : SHELX-90/SHELXL integrates phase annealing for solving large structures, leveraging negative quartet relations. Mercury CSD 2.0 visualizes packing motifs and void spaces, while ORTEP-III generates thermal ellipsoid plots. High-resolution data (>1.0 Å) improves refinement accuracy .

Q. How can protein-binding studies (e.g., with BSA) be designed to assess its pharmacokinetic properties?

  • Answer : Spectrofluorimetry quantifies binding constants (e.g., Stern-Volmer analysis) by monitoring tryptophan quenching. Circular dichroism detects conformational changes in BSA, while cyclic voltammetry assesses redox behavior. NMR titration maps binding sites .

Q. What strategies resolve discrepancies in antiproliferative activity data across analogs?

  • Answer : Cross-validate assays using standardized cell lines (e.g., HeLa, MCF-7) and control compounds. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like tubulin or kinases. SAR analysis prioritizes substituents (e.g., electron-withdrawing groups) for enhanced activity .

Methodological Notes

  • Synthesis : Prioritize solvent-free conditions to align with green chemistry principles .
  • Characterization : Combine X-ray diffraction (single-crystal) with DFT calculations for electronic structure validation .
  • Data Contradictions : Address variability in bioactivity by standardizing assay protocols (e.g., incubation time, cell density) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.